molecular formula C37H43N3O6S B149971 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid CAS No. 137550-88-0

2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid

Cat. No.: B149971
CAS No.: 137550-88-0
M. Wt: 657.8 g/mol
InChI Key: KZJWLTIWBMCWGR-UHFFFAOYSA-N
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Description

2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene and benzoic acid derivatives, followed by their functionalization and coupling.

    Preparation of Naphthalene Derivative: The naphthalene derivative is synthesized by introducing the dimethylamino and sulfonyl groups onto the naphthalene ring. This step often involves sulfonation and subsequent amination reactions.

    Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by functionalizing the benzoic acid with the tetrahydronaphthalene and carbonyl groups. This step may involve Friedel-Crafts acylation and subsequent hydrogenation.

    Coupling Reaction: The final step involves coupling the naphthalene and benzoic acid derivatives through a propoxy linker. This step typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the dimethylamino group to form the corresponding N-oxide.

    Reduction: The carbonyl group in the benzoic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various sulfonamide and sulfonate derivatives.

Scientific Research Applications

2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-(((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)amino)propoxy)-4-(((5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)amino)benzoic acid
  • **2-(3-(((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)amino)propoxy)-4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-1-naphthalenyl)carbonyl)amino)benzoic acid

Uniqueness

The uniqueness of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

137550-88-0

Molecular Formula

C37H43N3O6S

Molecular Weight

657.8 g/mol

IUPAC Name

2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C37H43N3O6S/c1-36(2)18-19-37(3,4)30-22-24(14-17-29(30)36)34(41)39-25-15-16-28(35(42)43)32(23-25)46-21-9-20-38-47(44,45)33-13-8-10-26-27(33)11-7-12-31(26)40(5)6/h7-8,10-17,22-23,38H,9,18-21H2,1-6H3,(H,39,41)(H,42,43)

InChI Key

KZJWLTIWBMCWGR-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C

137550-88-0

Synonyms

2-(3-(5-dimethylaminonaphthalene-1-sulfonyl)aminopropyl-1-oxyl)-4-((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido)benzoic acid
DAM-3

Origin of Product

United States

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